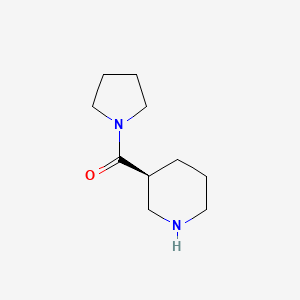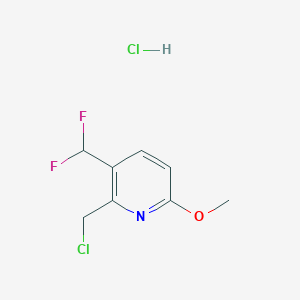
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with chloromethyl, difluoromethyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride typically involves the difluoromethylation of heterocycles via a radical process. This method is advantageous due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Radical Reactions: The difluoromethyl group can participate in radical reactions, which are crucial for the functionalization of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with specific catalysts and solvents employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The molecular targets may include enzymes and receptors, where the compound can modulate their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-(trifluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(fluoromethyl)-6-methoxypyridine Hydrochloride
- 2-(Chloromethyl)-3-(difluoromethyl)-5-methoxypyridine Hydrochloride
Uniqueness
2-(Chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various fluorine-containing compounds .
Propriétés
Formule moléculaire |
C8H9Cl2F2NO |
|---|---|
Poids moléculaire |
244.06 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c1-13-7-3-2-5(8(10)11)6(4-9)12-7;/h2-3,8H,4H2,1H3;1H |
Clé InChI |
BKQUIHKMJYDRQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(F)F)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


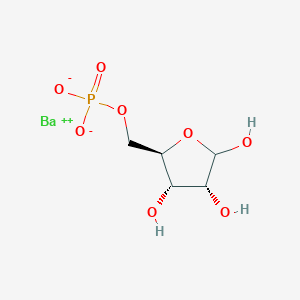
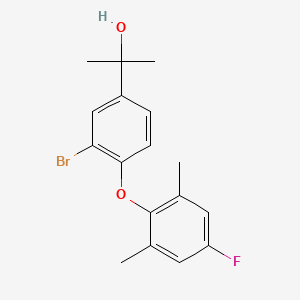

![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
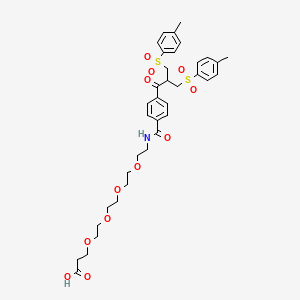
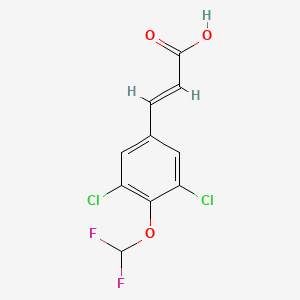
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)

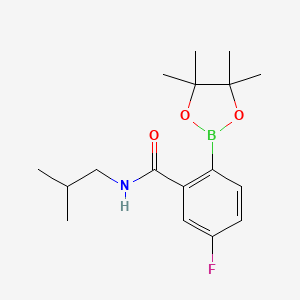

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[5,4-b]pyridine](/img/structure/B13728098.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
